Arachidonoyl p-Nitroaniline

Descripción general

Descripción

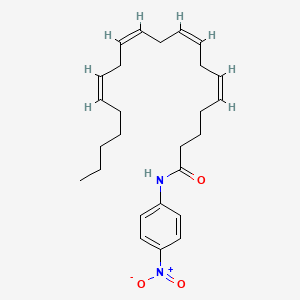

Arachidonoyl p-nitroaniline (ApNA) is a synthetic nitroanilide compound widely used as a substrate for fatty acid amide hydrolase (FAAH), an enzyme critical in hydrolyzing endogenous fatty acid amides like anandamide (AEA) . Structurally, ApNA consists of an arachidonoyl group (20 carbons, 4 double bonds) linked to p-nitroaniline via an amide bond. Hydrolysis of ApNA by FAAH releases p-nitroaniline, which is detectable spectrophotometrically at 380 nm (ε = 13,500 M⁻¹ cm⁻¹) . This property makes ApNA a key tool for studying FAAH kinetics, inhibitor screening, and enzyme characterization across species, including Dictyostelium discoideum and mammals .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Araquidonoil p-Nitroanilina se sintetiza mediante un proceso de varios pasos que involucra la reacción del ácido araquidónico con p-nitroanilina. La síntesis generalmente implica los siguientes pasos:

Activación del Ácido Araquidónico: El ácido araquidónico se activa primero utilizando un reactivo de acoplamiento como diciclohexilcarbodiimida (DCC) en presencia de un catalizador como 4-dimetilaminopiridina (DMAP).

Reacción de Acoplamiento: El ácido araquidónico activado se hace reaccionar entonces con p-nitroanilina para formar Araquidonoil p-Nitroanilina.

Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos para Araquidonoil p-Nitroanilina no están ampliamente documentados, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar recipientes de reacción más grandes y garantizar medidas estrictas de control de calidad para mantener la pureza y la consistencia del producto.

Análisis De Reacciones Químicas

Tipos de Reacciones: Araquidonoil p-Nitroanilina experimenta varios tipos de reacciones químicas, que incluyen:

Hidrólisis: Catalizada por FAAH, lo que lleva a la liberación de p-nitroanilina y ácido araquidónico.

Oxidación y Reducción: Estas reacciones pueden modificar el grupo nitro o la cadena de ácido graso insaturado, aunque se estudian con menos frecuencia en este contexto.

Reactivos y Condiciones Comunes:

Hidrólisis: Generalmente involucra FAAH en una solución acuosa tamponada a pH fisiológico.

Oxidación: Se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio (KMnO₄) o peróxido de hidrógeno (H₂O₂).

Reducción: Involucra agentes reductores como borohidruro de sodio (NaBH₄) o hidrogenación catalítica.

Productos Principales:

Hidrólisis: Produce p-nitroanilina y ácido araquidónico.

Oxidación y Reducción: Dependiendo de las condiciones específicas, los productos pueden incluir varios derivados oxidados o reducidos del compuesto original.

Aplicaciones Científicas De Investigación

Measurement of Fatty Acid Amide Hydrolase Activity

Key Applications:

- Enzyme Activity Assays: ApNA is primarily used in assays to measure FAAH activity. The reaction produces a yellow colorimetric product (p-nitroaniline), which can be quantified using spectrophotometry. This allows researchers to determine the kinetic parameters of FAAH and assess its inhibition by various compounds .

- Research on Lipid Signaling: By measuring FAAH activity with ApNA, researchers can study the metabolism of endocannabinoids and other lipid signaling molecules, contributing to our understanding of their physiological roles and potential therapeutic targets .

| Application | Description |

|---|---|

| Enzyme Activity Assays | Quantitative measurement of FAAH activity through colorimetric change. |

| Lipid Signaling Research | Investigation into the metabolism and function of endocannabinoids. |

Case Studies and Research Findings

Several studies have utilized ApNA to elucidate the mechanisms of FAAH and its implications in various biological processes:

- Study on FAAH Kinetics: In a study involving recombinant FAAH expressed in Dictyostelium discoideum, ApNA was used to characterize enzyme kinetics. The findings indicated that FAAH exhibited Michaelis-Menten kinetics with ApNA, showing a preference for long-chain unsaturated fatty acids . This provides insights into the substrate specificity of FAAH.

- Comparative Analysis with Other Substrates: Research comparing ApNA with other substrates like decanoyl p-nitroaniline highlighted differences in hydrolysis rates, suggesting that ApNA is a more suitable substrate for studying certain enzyme activities .

Implications in Pharmacology and Toxicology

Understanding the activity of FAAH through ApNA has significant implications in pharmacology:

- Drug Development: Inhibitors of FAAH are being explored for their potential therapeutic effects in conditions such as pain management and anxiety disorders. By using ApNA to assess the efficacy of these inhibitors, researchers can better understand their pharmacodynamics .

- Toxicological Studies: Given that p-nitroaniline itself has been studied for its toxicological effects, understanding how compounds like ApNA interact with biological systems can provide insights into safety assessments for new drugs or chemicals .

Mecanismo De Acción

Araquidonoil p-Nitroanilina ejerce sus efectos principalmente a través de su interacción con FAAH. La enzima cataliza la hidrólisis de Araquidonoil p-Nitroanilina, liberando p-nitroanilina y ácido araquidónico. Esta reacción es crucial para estudiar la unión y la especificidad catalítica de FAAH, así como para comprender el papel más amplio de las amidas de ácidos grasos en los sistemas biológicos .

Compuestos Similares:

Decanoil p-Nitroanilina: Otra amida de ácido graso de nitroanilina utilizada para medir la actividad de FAAH.

Oleoil p-Nitroanilina: Similar en estructura pero con una cadena de ácido graso diferente, utilizada para estudios comparativos en cinética enzimática.

Singularidad: Araquidonoil p-Nitroanilina es única debido a su estructura de ácido graso insaturado de cadena larga, que imita estrechamente los sustratos naturales de FAAH. Esto la hace particularmente valiosa para estudiar la actividad y especificidad de la enzima en un contexto biológicamente relevante .

Comparación Con Compuestos Similares

Decanoyl p-Nitroaniline (DpNA)

- Structure & Function: DpNA replaces the arachidonoyl group with a saturated decanoyl (C10) chain. Like ApNA, it is hydrolyzed by FAAH to release p-nitroaniline, enabling kinetic studies .

- Kinetic Performance: Both ApNA and DpNA exhibit comparable hydrolysis rates in recombinant FAAH assays. However, the acyl chain length influences enzyme-substrate interactions.

- Solubility : DpNA’s shorter chain improves aqueous solubility relative to ApNA, reducing reliance on detergents or cosolvents that might perturb enzyme activity .

Other p-Nitroanilide Substrates (C6–C9 Chains)

Studies comparing FAAH substrates with acyl chains of varying lengths (C6–C9) reveal:

- C8 Substrates : These balance solubility and enzyme affinity, making them practical for high-throughput assays .

- Structural Specificity: Longer, unsaturated chains (e.g., ApNA’s C20:4) better mimic endogenous FAAH substrates like anandamide, offering physiological relevance but posing solubility challenges .

Acetyl-Asp-Glu-Val-Asp p-Nitroanilide (Ac-DEVD-pNA)

- Application : Used for caspase 3/7 activity assays, Ac-DEVD-pNA releases p-nitroaniline detectable at 405 nm (ε = 10,500 M⁻¹ cm⁻¹) .

- Contrast with ApNA: While both leverage p-nitroaniline’s chromogenic properties, Ac-DEVD-pNA’s peptide backbone directs specificity toward caspases, highlighting the role of the non-nitroaniline moiety in enzyme targeting .

Free p-Nitroaniline (CAS 100-01-6)

- Applications : Beyond enzymology, p-nitroaniline is used in dye synthesis, battery depolarizers (e.g., magnesium reserve cells), and catalytic reduction to p-phenylenediamine .

- Thermal & Spectral Properties : p-Nitroaniline exhibits distinct FT-IR and DSC profiles sensitive to external treatments (e.g., biofield therapy), which alter its isotopic abundance and thermal stability . These properties are less relevant for ApNA, where p-nitroaniline serves as a hydrolytic byproduct.

Key Data Tables

Table 1: Comparative Analysis of Nitroaniline Derivatives

| Compound | Acyl Chain | Enzyme Target | ε (M⁻¹ cm⁻¹) | λ (nm) | Key Applications |

|---|---|---|---|---|---|

| ApNA | C20:4 | FAAH | 13,500 | 380 | FAAH kinetics, inhibitor studies |

| DpNA | C10 | FAAH | 13,500 | 380 | Comparative FAAH substrate assays |

| Ac-DEVD-pNA | N/A | Caspase 3/7 | 10,500 | 405 | Apoptosis detection |

| p-Nitroaniline | None | N/A | Variable | 405 | Dyes, batteries, catalysis |

Table 2: Structural and Functional Trade-offs

| Property | ApNA | DpNA | C8 Substrates |

|---|---|---|---|

| Acyl Chain | Long, unsaturated | Medium, saturated | Medium, variable |

| Solubility | Low (requires detergents) | Moderate | High |

| Physiological Relevance | High (mimics AEA) | Moderate | Low |

| Assay Practicality | Challenging | Improved | Optimal |

Research Findings and Implications

Enzyme-Substrate Interactions : FAAH’s ability to hydrolyze both ApNA and DpNA despite low sequence conservation across species suggests a conserved catalytic mechanism .

Substrate Design: ApNA’s arachidonoyl group enhances relevance to endogenous substrates but complicates assay design due to solubility limitations. Shorter-chain derivatives (e.g., C8) offer a pragmatic alternative .

Beyond Enzymology: p-Nitroaniline’s versatility in non-enzymatic applications (e.g., battery depolarizers) underscores the nitro group’s broad utility, though ApNA remains specialized for FAAH studies .

Actividad Biológica

Arachidonoyl p-nitroaniline (ApNA) is a compound that has garnered interest in the fields of biochemistry and pharmacology due to its role as a substrate for fatty acid amide hydrolase (FAAH). This article explores its biological activity, mechanisms of action, and implications in research, particularly focusing on its anti-cancer properties and interactions with endocannabinoid systems.

Overview of this compound

This compound is classified as a nitroaniline fatty acid amide. It serves primarily as a substrate for FAAH, an enzyme responsible for the hydrolysis of various bioactive lipids, including anandamide. The hydrolysis process results in the release of arachidonic acid and p-nitroaniline, which can be quantitatively measured to assess FAAH activity .

The biological activity of ApNA is closely linked to its interaction with FAAH. When hydrolyzed by FAAH, ApNA contributes to the modulation of lipid signaling pathways. The resulting arachidonic acid can participate in the synthesis of various eicosanoids, which are crucial for inflammatory responses and cell signaling.

Hydrolysis Kinetics

The kinetics of ApNA hydrolysis can be monitored spectrophotometrically by measuring the production of p-nitroaniline at 380 nm. This method allows researchers to determine the rate of enzyme activity under various conditions, providing insights into the regulatory mechanisms governing FAAH .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties associated with compounds structurally related to ApNA. For instance, DHEA (Dehydroepiandrosterone) and NALA (N-arachidonoyl-L-alanine) have been shown to induce apoptosis in head and neck squamous cell carcinoma (HNSCC) cells through mechanisms that involve increased reactive oxygen species (ROS) production and decreased phosphorylated Akt levels . This suggests that compounds like ApNA may also exhibit similar effects, potentially through receptor-independent pathways.

Table 1: Summary of Antitumor Effects in Related Studies

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| DHEA | HNSCC | Variable | N/A |

| NALA | HNSCC | Variable | N/A |

| IMB-1406 | A549 | 100.07 | 8.99 |

| IMB-1406 | HepG2 | 99.98 | 6.92 |

Note: IMB-1406 is included for comparative purposes as it showcases significant antitumor activity in similar contexts .

Role in Endocannabinoid Signaling

ApNA's role extends into the endocannabinoid system, where it may influence cannabinoid receptor signaling indirectly through its metabolic products. The inhibition of FAAH leads to increased levels of endocannabinoids, which can enhance receptor activation and downstream signaling pathways involved in pain modulation and neuroprotection .

Research Findings

- FAAH Activity Measurement : Studies have demonstrated that ApNA is effectively hydrolyzed by FAAH expressed in Dictyostelium discoideum, providing a model system for studying enzyme kinetics related to fatty acid amides .

- Reactive Oxygen Species Production : Research indicates that compounds similar to ApNA can increase ROS levels within cancer cells, leading to oxidative stress that contributes to cell death—a potential therapeutic mechanism .

- Impact on Cell Viability : In vitro assays have shown that treatments involving FAAH substrates can significantly alter cell viability in various cancer cell lines, suggesting a broader application for ApNA in cancer research .

Q & A

Basic Research Questions

Q. How is Arachidonoyl p-Nitroaniline utilized in enzyme kinetic studies of fatty acid amide hydrolase (FAAH)?

this compound serves as a substrate for FAAH, enabling researchers to quantify enzymatic activity via hydrolysis. The hydrolysis releases p-nitroaniline, which is measured spectrophotometrically at 405–410 nm. Key steps include:

- Experimental Design : Prepare recombinant FAAH (e.g., from Dictyostelium discoideum), incubate with the substrate, and monitor absorbance over time.

- Data Interpretation : Calculate hydrolysis rates (Vmax/Km) and compare with control substrates like decanoyl or oleoyl p-nitroaniline to assess FAAH specificity .

- Troubleshooting : Ensure minimal interference from solvent conductivity or pH fluctuations, as these affect absorbance accuracy .

Q. What analytical methods are recommended for detecting p-nitroaniline released during FAAH assays?

Chromogenic assays and high-performance liquid chromatography (HPLC) are commonly used:

- Chromogenic Assay : p-Nitroaniline’s yellow color (λmax = 405 nm) allows real-time tracking. Calibrate using a standard curve of pure p-nitroaniline .

- HPLC : Use C18 columns with UV detection at 227–310 nm. Validate method sensitivity via spiked recovery tests .

- Advanced Tip : For trace-level detection, employ capillary zone electrophoresis (CZE) with a limit of detection (LOD) < 0.1 µM .

Q. How is this compound synthesized for biochemical studies?

Synthesis involves acylation of p-nitroaniline with arachidonic acid derivatives:

- Procedure : React p-nitroaniline with arachidonoyl chloride in anhydrous dichloromethane, using pyridine as a base.

- Purification : Isolate the product via silica gel chromatography and confirm purity via NMR (δH 7.8–8.2 ppm for aromatic protons) .

- Quality Control : Validate structural integrity using FTIR (C=O stretch at 1,720 cm<sup>-1</sup>) and mass spectrometry .

Advanced Research Questions

Q. How do structural modifications in this compound affect FAAH substrate specificity?

Comparative studies with decanoyl and oleoyl derivatives reveal:

- Chain Length : Longer unsaturated chains (e.g., arachidonoyl) enhance substrate-enzyme binding due to hydrophobic interactions with FAAH’s active site.

- Data Contradictions : Some studies report higher Km for arachidonoyl derivatives, suggesting steric hindrance. Resolve by mutating FAAH’s substrate-binding pockets .

- Table 1 : Substrate Efficiency of FAAH

| Substrate | Vmax (µM/min) | Km (µM) |

|---|---|---|

| Arachidonoyl derivative | 12.3 ± 1.2 | 45 ± 5 |

| Decanoyl derivative | 9.8 ± 0.9 | 32 ± 3 |

| Oleoyl derivative | 8.5 ± 0.7 | 28 ± 4 |

| Data derived from enzyme kinetics assays under pH 7.5 and 37°C . |

Q. What advanced techniques resolve intermolecular interactions of this compound in enzymatic or environmental systems?

- Inelastic Neutron Scattering (INS) : Reveals hydrogen bonding and torsional modes (e.g., amino group vibrations at 50 meV) when adsorbed in molecular sieves like ALPO-5 .

- DFT Calculations : Predict vibrational frequencies (e.g., C–H stretches at 3,000–3,100 cm<sup>-1</sup>) and compare with experimental FTIR/NMR data to validate molecular dynamics .

Q. How can adsorption studies inform the environmental remediation of this compound derivatives?

- Adsorbents Tested :

| Material | Max Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|

| Cotton stalk activated carbon | 719 | 6.0–7.0 | |

| KOH-activated Spartina alterniflora | 650 | 7.5 |

- Mechanistic Insights : Pseudo-second-order kinetics dominate, with intra-particle diffusion as the rate-limiting step below 25°C .

- Contradictions : Higher temperatures (35°C) reduce adsorption efficiency due to exothermic nature, conflicting with some models. Address via Arrhenius analysis .

Q. What biodegradation pathways exist for p-nitroaniline byproducts derived from this compound?

- Key Microbe : Pseudomonas DL17 degrades p-nitroaniline (500 mg/L) at pH 9.0 within 48 hours via oxidative pathways, producing intermediates like benzoquinone .

- Toxicity Mitigation : Monitor catechol formation (LC50 = 40–49 mg/L in fish) and use cometabolism with glucose to reduce oxidative stress on microbial consortia .

Q. Methodological Notes

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(4-nitrophenyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)27-24-20-22-25(23-21-24)28(30)31/h6-7,9-10,12-13,15-16,20-23H,2-5,8,11,14,17-19H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMVYDNBOIVHBO-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.